2-(4-chlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide
Description
2-(4-Chlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic small molecule characterized by a chlorophenoxy group linked to an acetamide backbone and a pyridazinone-propyl moiety. The compound has garnered attention for its role as an ATF4 inhibitor, a transcription factor implicated in cancer progression and stress response pathways. Its molecular framework combines a lipophilic 4-chlorophenoxy group for membrane permeability and a pyridazinone ring, which may contribute to hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-12-4-6-13(7-5-12)22-11-14(20)17-8-2-10-19-15(21)3-1-9-18-19/h1,3-7,9H,2,8,10-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRUDJVQYNLGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide typically involves multiple steps:
-
Formation of the Chlorophenoxy Intermediate: : The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent, such as acetic anhydride, under acidic or basic conditions to form 4-chlorophenoxyacetic acid.
-
Synthesis of the Pyridazinone Intermediate: : The next step involves the synthesis of the pyridazinone moiety. This can be achieved by reacting hydrazine with a suitable diketone, such as acetylacetone, under reflux conditions to form the pyridazinone ring.
-
Coupling Reaction: : The final step involves the coupling of the chlorophenoxyacetic acid with the pyridazinone intermediate. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
-
Substitution: : The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyridazinone ring.
Reduction: Hydroxylated derivatives of the pyridazinone ring.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
-
Industry: : It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its pharmacological profile, this section compares the compound to structurally and functionally related analogs (Table 1).
Table 1: Structural and Functional Comparison of Key Analogs
Structural Analysis
- Aromatic Substituents: The 4-chlorophenoxy group in the target compound contrasts with H4’s biphenyl system , which increases steric bulk but may reduce solubility. In compound 54, a trifluoromethylphenyl group enhances metabolic stability and target affinity .
- Linker and Side Chains: The pyridazinone-propyl chain in the target compound provides conformational rigidity, whereas compound 54 employs a flexible allyloxy-acetamide linker for membrane penetration . Patent derivatives () utilize ethynylazetidine linkers to optimize binding to ATF4’s regulatory domain .
Functional and Mechanistic Differences
- ATF4 vs. Autophagy Targets : The target compound and its derivatives in directly inhibit ATF4, a driver of tumor survival under stress . In contrast, compound 54 disrupts autophagy, a lysosomal degradation pathway critical for cancer cell survival .
- Selectivity: The pyridazinone moiety in the target compound may confer selectivity for ATF4 over related transcription factors, while compound 54’s sulfamoyl group interacts with autophagy-related kinases like ULK1 .
Pharmacological Implications
- Potency: Limited quantitative data are available for direct potency comparisons. However, the ethynylazetidine derivatives () reportedly exhibit nanomolar IC₅₀ values in ATF4-dependent assays, suggesting superior target engagement compared to the parent compound .
Biological Activity
2-(4-chlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic compound that belongs to the class of pyridazine derivatives. Its structure includes a chlorophenoxy group and a pyridazine moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H19ClN3O3
- Molecular Weight : 432.3 g/mol
- CAS Number : 1021056-47-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antitumor agent and its interactions with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a study on related pyridazine derivatives demonstrated potent antiproliferative effects against gastric cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the pyridazine ring may influence cellular pathways associated with cancer proliferation and survival. Molecular docking studies suggest that these compounds can interact with specific protein targets involved in tumor growth .
Case Studies
- Antiproliferative Assays :
- Molecular Docking Studies :
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Antitumor Activity | Unique Features |
|---|---|---|---|---|
| This compound | C21H19ClN3O3 | 432.3 g/mol | Moderate | Contains chlorophenoxy and pyridazine groups |
| 2-chloropyridine derivative | C10H8ClN3O | 219.64 g/mol | High (IC50=2.3μM) | Exhibits telomerase inhibition |
| N-(3,3-diphenylpropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine | C18H20N4 | 284.38 g/mol | Low | Features triazole moiety |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
